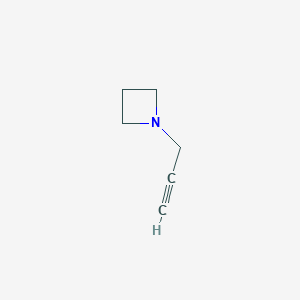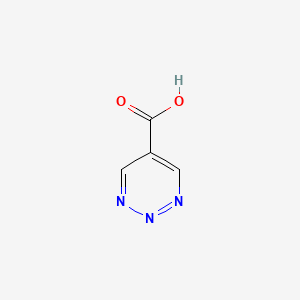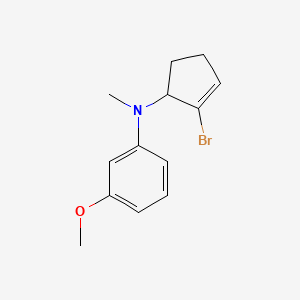
1-(2-(Methylthio)pyrimidin-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Methylthio)pyrimidin-4-yl)ethanol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of a methylthio group attached to the pyrimidine ring and an ethanol group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylthio)pyrimidin-4-yl)ethanol typically involves the methylation of 2-thiouracil to form 2-methylthio-4-pyrimidinone, followed by further reactions to introduce the ethanol group. One common method involves the use of methyl iodide under basic conditions to achieve methylation . The reaction conditions often include room temperature and overnight reaction times to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthetic processes starting from commercially available 2-thiouracil. The process includes methylation using methyl iodide and subsequent steps to introduce the ethanol group. The reaction conditions are optimized for high yield and purity, often involving inert atmospheres and controlled temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Methylthio)pyrimidin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(2-(Methylthio)pyrimidin-4-yl)ethanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-(2-(Methylthio)pyrimidin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The methylthio group can participate in various biochemical reactions, influencing the compound’s activity. The ethanol group enhances its solubility and bioavailability. The compound may interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylthio-4-pyrimidinone: A precursor in the synthesis of 1-(2-(Methylthio)pyrimidin-4-yl)ethanol.
4-Chloro-2-methylthio-5-pyrimidineacetic acid ethyl ester: Another pyrimidine derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of both a methylthio group and an ethanol group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
910112-38-8 |
|---|---|
Molekularformel |
C7H10N2OS |
Molekulargewicht |
170.23 g/mol |
IUPAC-Name |
1-(2-methylsulfanylpyrimidin-4-yl)ethanol |
InChI |
InChI=1S/C7H10N2OS/c1-5(10)6-3-4-8-7(9-6)11-2/h3-5,10H,1-2H3 |
InChI-Schlüssel |
ABZAWQICTDXGCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=NC=C1)SC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one](/img/structure/B11924678.png)
